N-[2-(4-chlorophenyl)-2-(methoxyimino)ethyl]cyclopropanecarboxamide
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Description
N-[2-(4-chlorophenyl)-2-(methoxyimino)ethyl]cyclopropanecarboxamide is a chemical compound that has been widely studied in scientific research due to its potential pharmacological properties. This compound is also known as CPP-115 and has been investigated for its ability to modulate the activity of the GABAergic system in the brain. In
Scientific Research Applications
Synthesis and Characterization
Synthetic Approaches : Research in this area focuses on synthesizing derivatives with potential biological activity. For instance, the synthesis of N-(arylcarbamothioyl)cyclohexanecarboxamide derivatives, including those with 4-chlorophenyl substituents, has been reported. These compounds were characterized using elemental analyses, IR spectroscopy, and NMR spectroscopy, indicating the versatility of cyclopropane-based compounds in chemical synthesis (Özer et al., 2009).
Structural Analysis : The crystal structures of several anticonvulsant enaminones, including those with p-chlorophenyl amino groups, have been determined, demonstrating the importance of cyclohexene and aromatic ring configurations in medicinal chemistry (Kubicki et al., 2000).
Potential Biological Activities
Antimicrobial and Antioxidant Studies : Cyclopropanecarboxylate derivatives have shown significant antimicrobial and antioxidant activities, illustrating the potential of cyclopropane derivatives in developing new therapeutic agents. Some compounds exhibited excellent antibacterial and antifungal properties, as well as pronounced antioxidant potential, which was confirmed through in vitro screenings and docking studies (Raghavendra et al., 2016).
Antitumor and Antiviral Activities : The synthesis of tetrahydropyrimidine-2-thiones and their derivatives has been explored for potential biological activities, with some compounds showing significant inhibition against bacterial and fungal growth. This highlights the cyclopropane derivatives' potential in creating new antitumor and antimicrobial therapies (Akbari et al., 2008).
Molecular Interactions and Mechanisms
Hydrogen Bonding and Molecular Conformation : The study of ethyl (2Z)-3-(4-chlorophenyl)-2-cyano-3-(methoxyamino)prop-2-enoate highlights the importance of molecular conformation in the stability and reactivity of cyclopropane derivatives. It revealed insights into hydrogen bonding and intramolecular interactions, which are crucial for designing drugs with specific biological activities (Johnson et al., 2006).
properties
IUPAC Name |
N-[(2E)-2-(4-chlorophenyl)-2-methoxyiminoethyl]cyclopropanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN2O2/c1-18-16-12(8-15-13(17)10-2-3-10)9-4-6-11(14)7-5-9/h4-7,10H,2-3,8H2,1H3,(H,15,17)/b16-12- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZWTUHOHYAPSRZ-VBKFSLOCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CON=C(CNC(=O)C1CC1)C2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO/N=C(/CNC(=O)C1CC1)\C2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(4-chlorophenyl)-2-(methoxyimino)ethyl]cyclopropanecarboxamide |
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